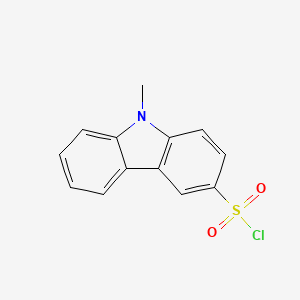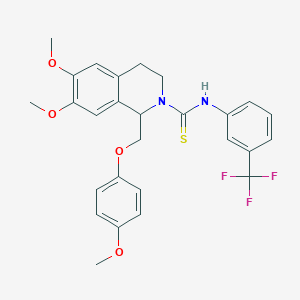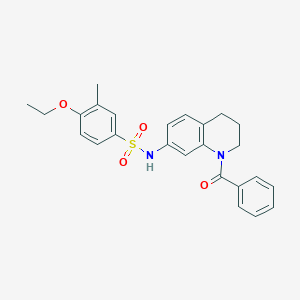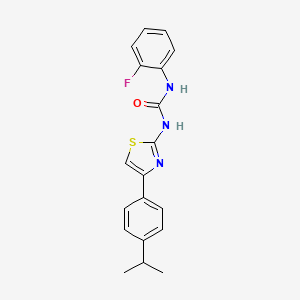
1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea, also known as FIT-039, is a small molecule inhibitor that has been extensively studied for its potential use in treating several diseases. FIT-039 is a potent inhibitor of the host cell factor C1 (HCF-1), which is essential for the replication of several viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). In addition, FIT-039 has been shown to have anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
Antitumor Activities : Research by Ling et al. (2008) demonstrated that some thiazolyl urea derivatives possess promising antitumor activities. This suggests potential applications in cancer research and treatment development.
Cytotoxicity and DNA-Topoisomerase Inhibition : Esteves-Souza et al. (2006) studied the cytotoxic effects of urea and thiourea derivatives, finding significant antiproliferative action against certain cancer cells. This research highlights the utility of these compounds in understanding cancer cell dynamics and developing targeted therapies (Esteves-Souza et al., 2006).
Antioxidant and Anticholinesterase Activities : Kurt et al. (2015) synthesized coumarylthiazole derivatives containing aryl urea/thiourea groups, which showed inhibitory activity against cholinesterases and potent antioxidant properties. These findings are relevant for the development of treatments for neurological disorders and for understanding oxidative stress mechanisms (Kurt et al., 2015).
Role in Feeding and Arousal Regulation : Piccoli et al. (2012) explored the effects of certain urea derivatives on compulsive food consumption, indicating a role in the modulation of feeding and arousal, potentially relevant for treating eating disorders and understanding neural mechanisms of appetite (Piccoli et al., 2012).
Cytokinin-like Activity and Plant Morphogenesis : Research by Ricci and Bertoletti (2009) on urea derivatives like forchlorofenuron and thidiazuron showed cytokinin-like activity, impacting cell division and differentiation in plants. This research is essential for agricultural sciences, particularly in plant growth and development studies (Ricci & Bertoletti, 2009).
Antibacterial Activity : Zhang et al. (2017) synthesized novel urea- and amide-functionalized thiazole derivatives, which showed considerable antibacterial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Zhang et al., 2017).
Antifungal Activity : Mishra et al. (2000) explored the antifungal activity of certain urea derivatives, providing insights into potential applications in agriculture and medicine for the treatment and prevention of fungal infections (Mishra et al., 2000).
Potential as Anticancer Agents : Xie et al. (2015) synthesized alkylurea derivatives that exhibited potent antiproliferative activity and low toxicity, suggesting their utility as anticancer agents (Xie et al., 2015).
Matrix Metalloproteinase Inhibition : Jacobsen et al. (1999) synthesized thiadiazole urea matrix metalloproteinase inhibitors, which could be useful in the treatment of various diseases, including cancer and inflammatory disorders (Jacobsen et al., 1999).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c1-12(2)13-7-9-14(10-8-13)17-11-25-19(22-17)23-18(24)21-16-6-4-3-5-15(16)20/h3-12H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERATSKBNSKFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(4-(4-isopropylphenyl)thiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione](/img/structure/B2839771.png)
![1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2839772.png)
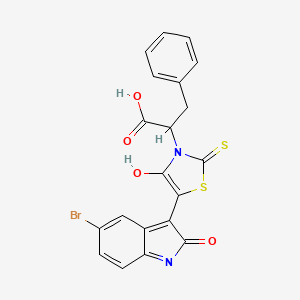
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2839775.png)
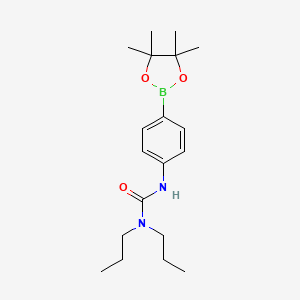
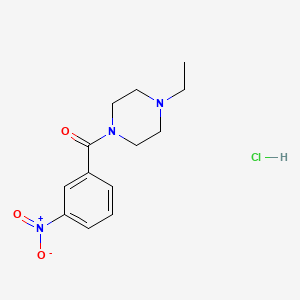
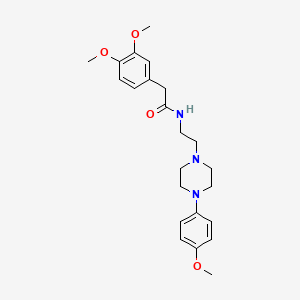
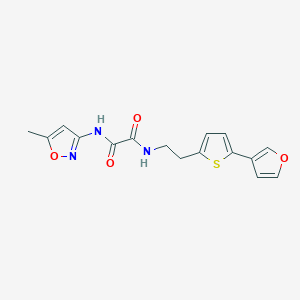
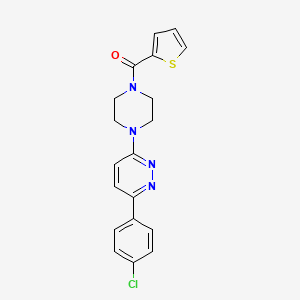
![6-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B2839786.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2839787.png)
